1,4,5,7-Tetramethyl-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione
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Overview
Description
1,4,5,7-Tetramethyl-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione is a complex organic compound characterized by its unique bicyclic structure. This compound contains multiple functional groups, including tertiary amides and disulfides, which contribute to its distinct chemical properties . The molecular formula of this compound is C10H16N2O2S2, and it has a molecular weight of 260.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7-Tetramethyl-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione typically involves the condensation of N,N′-dimethylsulfamide with glyoxal . This reaction proceeds under controlled conditions to ensure the formation of the desired bicyclic structure. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4,5,7-Tetramethyl-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The disulfide groups in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the disulfide bonds, to form thiols.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,5,7-Tetramethyl-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4,5,7-Tetramethyl-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione involves its interaction with molecular targets through its functional groups. The disulfide bonds can interact with thiol groups in proteins, leading to the formation of disulfide bridges. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. Additionally, the amide groups can form hydrogen bonds with biological molecules, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetramethyl-3,7-dithia-2,4,6,8-tetraazabicyclo[3.3.0]octane: This compound has a similar bicyclic structure but differs in the arrangement of nitrogen and sulfur atoms.
2,3,6,7-Tetramethyl-octane: Although not a bicyclic compound, it shares the tetramethyl substitution pattern.
Uniqueness
1,4,5,7-Tetramethyl-2,3-dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. Its bicyclic structure provides stability and rigidity, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
53338-36-6 |
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Molecular Formula |
C8H12N2O2S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
1,4,5,7-tetramethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione |
InChI |
InChI=1S/C8H12N2O2S2/c1-7-5(11)10(4)8(2,14-13-7)6(12)9(7)3/h1-4H3 |
InChI Key |
JNACNFRANQECFU-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(=O)N(C(C(=O)N1C)(SS2)C)C |
Origin of Product |
United States |
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